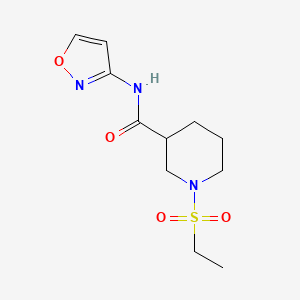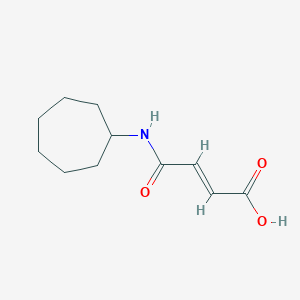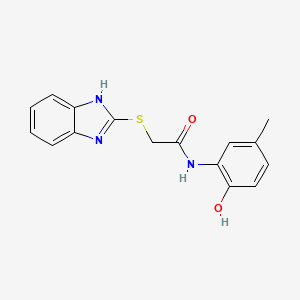
1-(ethylsulfonyl)-N-3-isoxazolyl-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(ethylsulfonyl)-N-3-isoxazolyl-3-piperidinecarboxamide, also known as EIPPC, is a chemical compound that has been the focus of research in the field of medicinal chemistry. This compound has shown potential as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders.
Mecanismo De Acción
The mechanism of action of 1-(ethylsulfonyl)-N-3-isoxazolyl-3-piperidinecarboxamide is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways. This compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. It has also been shown to inhibit angiogenesis, the process by which tumors form new blood vessels to support their growth. In the brain, this compound has been found to improve cognitive function and protect against neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(ethylsulfonyl)-N-3-isoxazolyl-3-piperidinecarboxamide is its potential as a therapeutic agent in various diseases. Its ability to inhibit tumor growth and metastasis, as well as its neuroprotective effects, make it a promising candidate for further research. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 1-(ethylsulfonyl)-N-3-isoxazolyl-3-piperidinecarboxamide. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Another area of research is the investigation of this compound's potential in the treatment of other diseases, such as cardiovascular disease and autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its therapeutic potential.
Métodos De Síntesis
The synthesis of 1-(ethylsulfonyl)-N-3-isoxazolyl-3-piperidinecarboxamide involves the reaction between 3-isoxazolyl-3-piperidinecarboxylic acid and ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The overall yield of the synthesis is around 50%.
Aplicaciones Científicas De Investigación
1-(ethylsulfonyl)-N-3-isoxazolyl-3-piperidinecarboxamide has been investigated for its potential as a therapeutic agent in various diseases. It has shown promising results in the treatment of cancer, particularly in the inhibition of tumor growth and metastasis. This compound has also been studied for its neuroprotective effects, with research suggesting that it may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-ethylsulfonyl-N-(1,2-oxazol-3-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4S/c1-2-19(16,17)14-6-3-4-9(8-14)11(15)12-10-5-7-18-13-10/h5,7,9H,2-4,6,8H2,1H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDZVNIFKRSXTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]propanamide](/img/structure/B5406251.png)
![3-(butylthio)-6-(6-nitro-1,3-benzodioxol-5-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5406262.png)
![5-imino-6-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5406272.png)
![1-{[5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl]carbonyl}-3-[(dimethylamino)methyl]-3-piperidinol](/img/structure/B5406282.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropylacetamide](/img/structure/B5406290.png)

![1-(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)-3-(2-methylphenoxy)-1-oxopropan-2-ol](/img/structure/B5406313.png)

![2-(3,4-dichlorophenyl)-4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]morpholine](/img/structure/B5406323.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(2E)-3-phenyl-2-propenoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5406331.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-fluorobenzenesulfonamide](/img/structure/B5406340.png)
![1-[1-(2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl)-4-piperidinyl]-3-phenyl-1-propanol](/img/structure/B5406345.png)
